![molecular formula C7H6ClN3 B1359683 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 108847-89-8](/img/structure/B1359683.png)
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocycle . It has an empirical formula of C7H6ClN3 and a molecular weight of 167.60 . It is a solid compound .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring fused with a pyridine moiety . The SMILES string representation of the molecule is Cn1cnc2cc(Cl)cnc12 .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C7H6ClN3 and it has a molecular weight of 167.60 .Scientific Research Applications
Corrosion Inhibition :
- Imidazo[4,5-b] pyridine derivatives, including structures similar to 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, have been evaluated for their inhibitory performance against mild steel corrosion. These studies used techniques like weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, scanning electron microscopy, and computational approaches (Saady et al., 2021).
Molecular Structure and Vibrational Studies :
- Research has focused on determining the molecular structure, vibrational energy levels, and potential energy distribution of imidazo[4,5-b]pyridine derivatives using density functional theory and X-ray diffraction analysis (Lorenc et al., 2008).
Nitration Studies :
- Studies on the nitration of derivatives of 2H-imidazo[4,5-b]pyridin-2-one, a related compound, have been conducted to understand the formation of nitro compounds under different conditions (Smolyar et al., 2007).
Antiviral Activity :
- The design and synthesis of new imidazo[4,5-b]pyridines with potential anti-HBV activity have been investigated. These studies include the evaluation of these compounds in HBV infectious systems (Gerasi et al., 2020).
Halogenation Reactions :
- Research on the halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been conducted, focusing on the formation of chloro, bromo, and iodo derivatives under different conditions (Yutilov et al., 2005).
Antidiabetic and Antioxidant Activities :
- Studies on 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have evaluated their antidiabetic, antioxidant, and β-glucuronidase inhibition activities. These studies also included molecular docking studies to understand the interactions of these compounds (Taha et al., 2016).
Anticancer and Antimicrobial Activity :
- Research has been conducted on the synthesis of new imidazo[4,5-b]pyridine derivatives and their evaluation for anticancer and antimicrobial activities (Shelke et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit anaplastic lymphoma kinase (alk) .
Mode of Action
It’s known that similar compounds interact with their targets through key binding elements, favorable lipophilic interactions, and orienting the side chains into favored trajectories .
Biochemical Pathways
Related compounds have been shown to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Pharmacokinetics
A related compound was found to display high human liver microsomal stability .
Result of Action
Similar compounds have shown potent inhibitory effects on alk .
Action Environment
It’s known that the chemical environment can significantly impact the activity of similar compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a scaffold for designing potent anaplastic lymphoma kinase (ALK) inhibitors . The interactions with ALK involve maintaining key binding elements and favorable lipophilic interactions, which are crucial for its biochemical activity. Additionally, this compound may interact with other kinases and proteins involved in cell signaling pathways, influencing various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of ALK, which plays a role in cell proliferation and survival . By inhibiting ALK, this compound can induce apoptosis in cancer cells, thereby affecting cell viability and growth. Furthermore, it may impact other signaling pathways and metabolic processes, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of ALK, inhibiting its kinase activity . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to adverse effects on animal health. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s activity, bioavailability, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the nucleus, cytoplasm, or mitochondria, where it interacts with target biomolecules and modulates cellular processes. The subcellular localization of this compound can influence its mechanism of action and therapeutic potential.
properties
IUPAC Name |
6-chloro-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPFTOQJSTCTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632694 |
Source


|
| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108847-89-8 |
Source


|
| Record name | 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

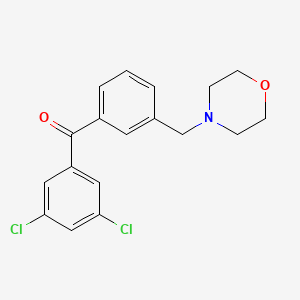
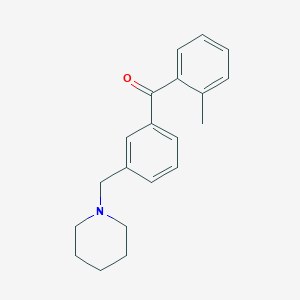
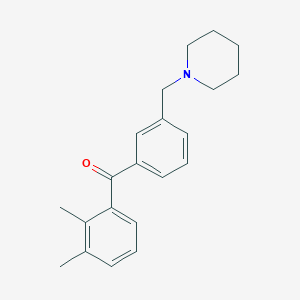
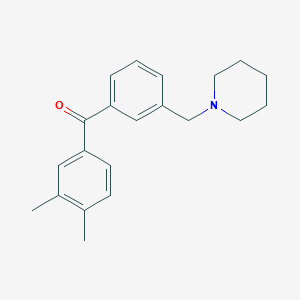
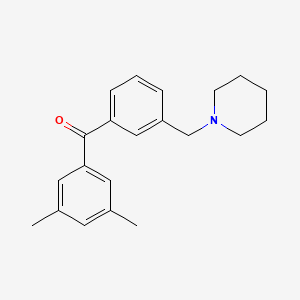
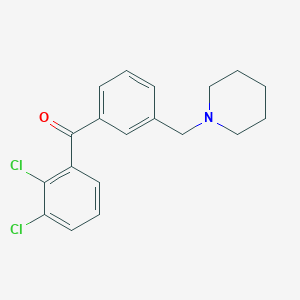
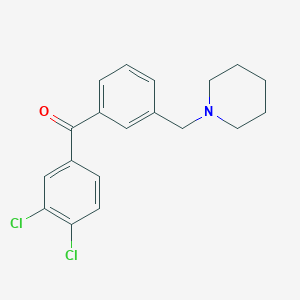
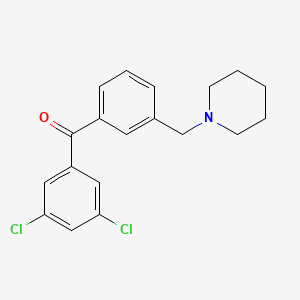
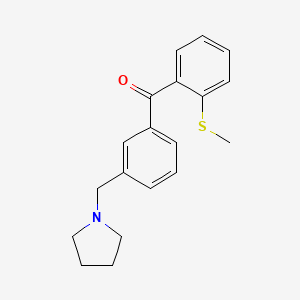
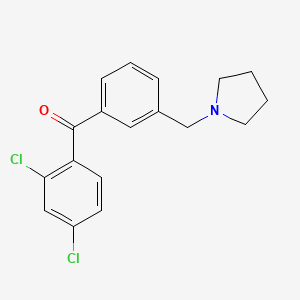
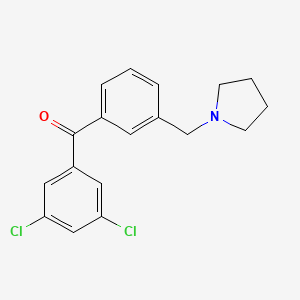
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methylbenzophenone](/img/structure/B1359621.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone](/img/structure/B1359622.png)
![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4'-methylbenzophenone](/img/structure/B1359623.png)